Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate
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Overview
Description
Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is an organic compound that features a cyclohexyl group, a trifluoromethyl-substituted phenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate typically involves a multi-step process. One common method starts with the reaction of cyclohexylamine with 3-(trifluoromethyl)benzoyl chloride to form the corresponding amide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of agrochemicals and materials with specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyclohexyl-2-{[4-(trifluoromethyl)phenyl]carbamoyl}acetate: Similar structure but with the trifluoromethyl group in the para position.
Ethyl 2-cyclohexyl-2-{[3-(difluoromethyl)phenyl]carbamoyl}acetate: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoate: Similar structure but with a propanoate ester group.
Uniqueness
Ethyl 2-cyclohexyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyl group and the trifluoromethyl-substituted phenyl group provides a distinct set of properties that can be advantageous in various applications.
Properties
IUPAC Name |
ethyl 2-cyclohexyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO3/c1-2-25-17(24)15(12-7-4-3-5-8-12)16(23)22-14-10-6-9-13(11-14)18(19,20)21/h6,9-12,15H,2-5,7-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLICJUTQAYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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